molecular formula C14H21F2NO4 B12979319 tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate

tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate

Cat. No.: B12979319
M. Wt: 305.32 g/mol
InChI Key: ARFFMJIIOAYJGV-JTQLQIEISA-N
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Description

tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a tert-butyl group, two fluorine atoms, and an oxobutanoyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with difluoroacetic acid and oxobutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorine atoms and tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: A closely related compound with similar structural features but lacking the difluoro substitution.

    tert-Butyl 3,3-difluoro-4-(3-oxobutanoyl)piperidine-1-carboxylate: Another analog with a different substitution pattern on the piperidine ring.

Uniqueness

tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both tert-butyl and difluoro groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21F2NO4

Molecular Weight

305.32 g/mol

IUPAC Name

tert-butyl (5S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H21F2NO4/c1-9(18)5-11(19)10-6-14(15,16)8-17(7-10)12(20)21-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1

InChI Key

ARFFMJIIOAYJGV-JTQLQIEISA-N

Isomeric SMILES

CC(=O)CC(=O)[C@H]1CC(CN(C1)C(=O)OC(C)(C)C)(F)F

Canonical SMILES

CC(=O)CC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F

Origin of Product

United States

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